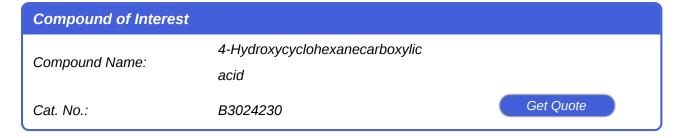


The Discovery and Enduring Significance of 4-Hydroxycyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxycyclohexanecarboxylic acid, a deceptively simple molecule, holds a noteworthy position in the landscape of organic chemistry and biochemistry. This technical guide provides an in-depth exploration of its discovery, historical development, and key experimental protocols. From its early synthesis to its recognition as a human metabolite, this compound and its stereoisomers, cis-**4-hydroxycyclohexanecarboxylic acid** and trans-**4-**

hydroxycyclohexanecarboxylic acid, have found applications as versatile building blocks in organic synthesis and have been identified in various biological contexts. This document serves as a comprehensive resource, consolidating quantitative data, detailing experimental methodologies, and illustrating key pathways to facilitate further research and application.

Historical Perspective

The scientific journey of **4-hydroxycyclohexanecarboxylic acid** spans several decades, with key milestones marking its discovery and characterization.

One of the earliest documented syntheses of 4-hydroxycyclohexane-1-carboxylic acid was reported in 1950 by N. R. Campbell and J. H. Hunt in the Journal of the Chemical Society. This







foundational work laid the groundwork for future investigations into the properties and applications of this compound.

A significant development in the synthesis of **4-hydroxycyclohexanecarboxylic acid** came in 1968 with a Japanese patent filed by Goro Inoue, Toshio Kato, and Noboru Ohshima. Their process involved the reaction of compounds like 4-cyclohexenecarbonitrile with sulfuric acid, followed by hydrolysis. This method provided a more accessible route to the compound, paving the way for its broader use.

In 1976, a pivotal discovery highlighted the biological relevance of **4-hydroxycyclohexanecarboxylic acid**. T. H. Bindel and colleagues reported its isolation from the urine of children with suspected metabolic disorders. This finding established the compound as a human urinary metabolite and opened avenues for research into its physiological roles. Further studies have identified it as a major metabolite of p-hydroxybenzoic acid in rats and a by-product of intestinal bacterial metabolism.[1]

Physicochemical Properties

The distinct stereoisomers of **4-hydroxycyclohexanecarboxylic acid**, cis and trans, exhibit different physical and chemical properties. A summary of these key quantitative data is presented below for easy comparison.



Property	cis-4- Hydroxycyclohexanecarbo xylic acid	trans-4- Hydroxycyclohexanecarbo xylic acid
CAS Number	3685-22-1[1][2][3]	3685-26-5
Molecular Formula	C7H12O3[1]	C7H12O3
Molecular Weight	144.17 g/mol	144.17 g/mol
Melting Point	148.0 to 152.0 °C	145 °C
Boiling Point	Not available	308 °C
pKa (Strongest Acidic)	4.51 (Predicted)	4.687 (25 °C)
Solubility	Soluble in water	Soluble in DMSO (28 mg/mL), Methanol
Appearance	White to almost white powder to crystal	White to off-white solid

Experimental Protocols

Detailed methodologies for the synthesis of both cis and trans isomers are crucial for researchers. The following protocols are based on established methods.

Synthesis of cis-4-Hydroxycyclohexanecarboxylic Acid

This protocol describes the hydrolysis of methyl cis-4-hydroxycyclohexanecarboxylate.

Materials:

- Methyl cis-4-hydroxycyclohexanecarboxylate (20 g)
- Methanol (80 mL)
- 5 M Sodium hydroxide solution (40 mL)
- 1 M Hydrochloric acid



- · Ethyl acetate
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate

Procedure:

- Dissolve 20 g of methyl cis-4-hydroxycyclohexanecarboxylate in 80 mL of methanol in a suitable flask and cool the mixture in an ice-water bath.
- Slowly add 40 mL of 5 M sodium hydroxide solution dropwise to the cooled solution.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
- Following the reaction, add 150 mL of water to dilute the mixture.
- Extract the aqueous mixture twice with ethyl acetate and discard the organic phases.
- Adjust the pH of the aqueous phase to 3 with 1 M hydrochloric acid.
- Extract the acidified aqueous phase twice with 50 mL of ethyl acetate.
- Combine the organic phases and wash them twice with saturated saline solution.
- Dry the organic phase over anhydrous sodium sulfate and then decolorize if necessary.
- Filter the solution and recover the ethyl acetate by distillation under reduced pressure to yield the white solid product, cis-**4-hydroxycyclohexanecarboxylic acid**. A yield of 16 g (90%) has been reported for this procedure.

Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid

This protocol details the synthesis of trans-**4-hydroxycyclohexanecarboxylic acid** starting from p-hydroxybenzoic acid, followed by isomerization.



Materials:

- p-Hydroxybenzoic acid (10 kg)
- Water (30 kg)
- 5% Ruthenium on Carbon (Ru/C) catalyst (0.3 kg)
- Methanol (30 L)
- Sodium methoxide (Feldalat NMs) (3.5 kg)
- 10% Hydrochloric acid
- · Ethyl acetate
- Petroleum ether

Procedure:

Step 1: Hydrogenation of p-Hydroxybenzoic Acid

- In a 50 L autoclave, add 10 kg of p-hydroxybenzoic acid, 30 kg of water, and 0.3 kg of 5% Ru/C catalyst.
- Replace the atmosphere with nitrogen once, and then with hydrogen three times.
- Pressurize the autoclave with hydrogen to 1 MPa and begin stirring.
- Heat the mixture to 80 °C, at which point hydrogen uptake will commence. Gradually
 increase the temperature to 120 °C and maintain it until hydrogen uptake ceases.
- Monitor the reaction completion by high-performance liquid chromatography (HPLC) to
 ensure all p-hydroxybenzoic acid has been consumed. The product of this step is a mixture
 of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

Step 2: Isomerization to the trans Isomer



- Transfer 9 kg of the 4-hydroxycyclohexanecarboxylic acid mixture to a 50 L reactor and add 30 L of methanol.
- With stirring, add 3.5 kg of sodium methoxide in portions.
- Heat the mixture to 60 °C and reflux for 3 hours.
- Cool the reaction mixture to 0 °C and add 10% dilute hydrochloric acid dropwise until the pH reaches 2.
- Filter the resulting solid, dry it to obtain the crude trans-4-hydroxycyclohexanecarboxylic acid product (containing approximately 5% of the cis isomer).

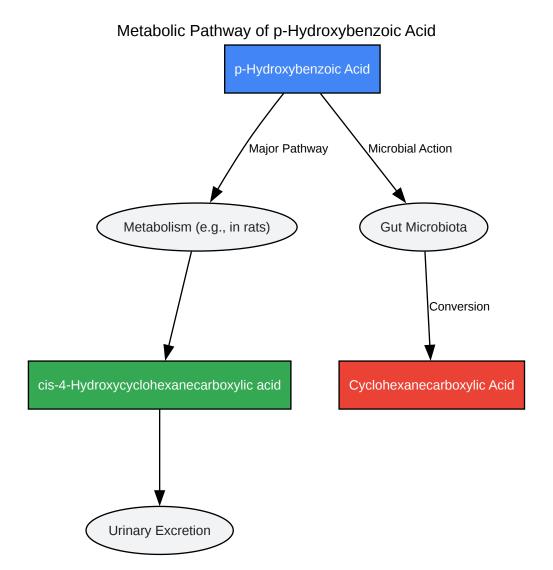
Step 3: Purification by Recrystallization

• Recrystallize the crude product from a 1:1 mixture of ethyl acetate and petroleum ether to obtain pure trans-4-hydroxycyclohexanecarboxylic acid.

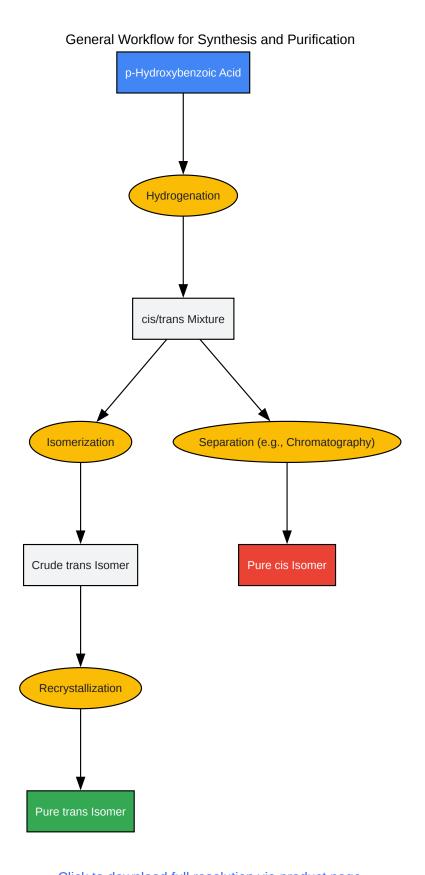
Biological Significance and Signaling

4-Hydroxycyclohexanecarboxylic acid has been identified as a metabolite in biological systems. It is a known metabolite of p-hydroxybenzoic acid and is found in urine. There is also evidence of its involvement in gut microbial metabolism, where it can serve as a substrate for the production of cyclohexanecarboxylic acid. Some studies have suggested that cis-**4-hydroxycyclohexanecarboxylic acid** may possess immunosuppressive activities. However, its direct role in specific cellular signaling pathways is not yet well-defined and remains an area for further investigation.









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